molecular formula C5H9NO2 B094362 DL-Allylglycine CAS No. 1069-48-3

DL-Allylglycine

Cat. No. B094362
Key on ui cas rn: 1069-48-3
M. Wt: 115.13 g/mol
InChI Key: WNNNWFKQCKFSDK-UHFFFAOYSA-N
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Patent
US09309285B2

Procedure details

A solution of α-Allyl-Gly-OH (1.00 g, 7.75 mmol) in MeOH/HCl (20 mL) was heated at reflux for 3 hrs. After TLC showed the reaction was complete, the mixture was evaporated to give α-Allyl-Gly-OMe HCl (1.10 g, 79.2%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
79.2%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH:7]=[CH2:8])[C:3]([OH:5])=[O:4].[CH3:9]O.[ClH:11]>>[NH2:1][CH:2]([CH2:6][CH:7]=[CH2:8])[C:3]([O:5][CH3:9])=[O:4].[ClH:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC(C(=O)O)CC=C
Name
Quantity
20 mL
Type
reactant
Smiles
CO.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)OC)CC=C.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09309285B2

Procedure details

A solution of α-Allyl-Gly-OH (1.00 g, 7.75 mmol) in MeOH/HCl (20 mL) was heated at reflux for 3 hrs. After TLC showed the reaction was complete, the mixture was evaporated to give α-Allyl-Gly-OMe HCl (1.10 g, 79.2%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
79.2%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH:7]=[CH2:8])[C:3]([OH:5])=[O:4].[CH3:9]O.[ClH:11]>>[NH2:1][CH:2]([CH2:6][CH:7]=[CH2:8])[C:3]([O:5][CH3:9])=[O:4].[ClH:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC(C(=O)O)CC=C
Name
Quantity
20 mL
Type
reactant
Smiles
CO.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)OC)CC=C.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09309285B2

Procedure details

A solution of α-Allyl-Gly-OH (1.00 g, 7.75 mmol) in MeOH/HCl (20 mL) was heated at reflux for 3 hrs. After TLC showed the reaction was complete, the mixture was evaporated to give α-Allyl-Gly-OMe HCl (1.10 g, 79.2%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
79.2%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH:7]=[CH2:8])[C:3]([OH:5])=[O:4].[CH3:9]O.[ClH:11]>>[NH2:1][CH:2]([CH2:6][CH:7]=[CH2:8])[C:3]([O:5][CH3:9])=[O:4].[ClH:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC(C(=O)O)CC=C
Name
Quantity
20 mL
Type
reactant
Smiles
CO.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)OC)CC=C.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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